![molecular formula C16H12FN5O2 B2602998 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 2093518-17-1](/img/structure/B2602998.png)
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide
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Description
The compound “N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, an azetidinone ring, and a benzotriazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the azetidinone and benzotriazole rings, followed by the attachment of the fluorophenyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidinone and benzotriazole rings, along with the fluorophenyl group . The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the azetidinone and benzotriazole rings, as well as the fluorophenyl group, could influence the types of reactions the compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the azetidinone and benzotriazole rings, and the fluorophenyl group .Future Directions
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c17-10-2-4-11(5-3-10)22-8-14(16(22)24)18-15(23)9-1-6-12-13(7-9)20-21-19-12/h1-7,14H,8H2,(H,18,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTOOYFHGANTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)C3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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